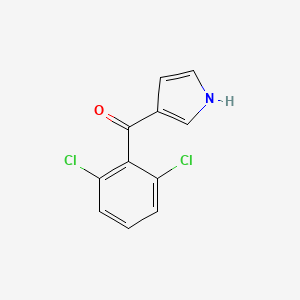

3-(2,6-Dichlorobenzoyl)-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,6-dichlorophenyl)-(1H-pyrrol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO/c12-8-2-1-3-9(13)10(8)11(15)7-4-5-14-6-7/h1-6,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNZXANJCXCHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)C2=CNC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587524 | |

| Record name | (2,6-Dichlorophenyl)(1H-pyrrol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893612-69-6 | |

| Record name | (2,6-Dichlorophenyl)(1H-pyrrol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 2,6 Dichlorobenzoyl 1h Pyrrole and Its Analogs

Established Synthetic Routes for Pyrrole (B145914) Core Functionalization

The construction of the pyrrole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing versatile pathways to variously substituted pyrroles. These methods are crucial for accessing the foundational pyrrole structure before the introduction of the 2,6-dichlorobenzoyl group.

Paal-Knorr Synthesis for Pyrrole Ring Construction

The Paal-Knorr synthesis, first reported in 1884, is a highly effective and straightforward method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds. wikipedia.org The reaction involves the condensation of a 1,4-diketone with a primary amine or ammonia (B1221849). wikipedia.orgrgmcet.edu.in This method is valued for its simplicity and the wide availability of starting materials. rgmcet.edu.intandfonline.com

Historically, the Paal-Knorr synthesis was often limited by harsh reaction conditions, such as prolonged heating in the presence of strong acids, which could degrade sensitive functional groups. rgmcet.edu.intandfonline.com However, numerous modifications have been developed to overcome these limitations, establishing it as a prominent green route for pyrrole synthesis. tandfonline.com Modern iterations of the Paal-Knorr synthesis employ a variety of catalysts, including Brønsted or Lewis acids, to promote the condensation under milder conditions. rgmcet.edu.in For instance, cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has been shown to be an excellent catalyst, affording high yields of substituted pyrroles in short reaction times. researchgate.net Another green approach involves the use of a low melting mixture of N,N'-dimethylurea and L-(+)-tartaric acid, which acts as both a catalyst and a solvent system. researchgate.net

The versatility of the Paal-Knorr synthesis allows for the preparation of a wide range of N-substituted pyrroles by varying the primary amine used in the reaction. wikipedia.orgresearchgate.net This adaptability is crucial for synthesizing precursors to complex molecules, including those with potential therapeutic applications. rsc.org

Table 1: Comparison of Catalysts in Paal-Knorr Pyrrole Synthesis

| Catalyst | Reaction Conditions | Advantages |

| Strong Acids (e.g., H₂SO₄, HCl) | Prolonged heating | Traditional method |

| Cerium(IV) Ammonium Nitrate (CAN) | Mild conditions, short reaction times | High yields, scalability, easy product isolation researchgate.net |

| N,N'-dimethylurea/L-(+)-tartaric acid | Solvent-free or minimal solvent | Green methodology, good to excellent yields researchgate.net |

| L-proline | Mild conditions | Efficient for highly substituted pyrroles rsc.org |

| Silica Sulfuric Acid (SiO₂-OSO₃H) | Room temperature, solvent or solvent-free | Reusable heterogeneous catalyst rgmcet.edu.in |

Hantzsch Pyrrole Synthesis and its Variations

The Hantzsch pyrrole synthesis is another classical method that provides access to substituted pyrroles. This reaction involves the condensation of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.orgpharmaguideline.com The Hantzsch synthesis is particularly useful for preparing pyrroles with specific substitution patterns that may not be readily accessible through other methods. wikipedia.org

The mechanism begins with the amine attacking the β-ketoester to form an enamine intermediate. wikipedia.org This enamine then reacts with the α-haloketone, followed by cyclization and dehydration to yield the substituted pyrrole. wikipedia.org While the conventional Hantzsch synthesis often results in moderate yields, several variations have been developed to improve its efficiency and scope. thieme-connect.com

One notable variation involves the use of mechanochemistry, which offers an environmentally friendly alternative by reducing or eliminating the need for solvents. taylorandfrancis.com This approach has been successfully applied to the synthesis of a variety of pyrrole derivatives. taylorandfrancis.com Furthermore, the Hantzsch synthesis has been adapted for solid-phase synthesis, allowing for the efficient generation of pyrrole-3-carboxamides. nih.gov This method involves attaching the β-ketoester to a resin, followed by reaction with a primary amine and an α-bromoketone. nih.gov

The Hantzsch synthesis and its variations have been instrumental in the synthesis of pyrrole-containing compounds with diverse biological activities. thieme-connect.de

Knorr Pyrrole Synthesis Applications

The Knorr pyrrole synthesis, reported by Ludwig Knorr in 1884, is a widely utilized method for preparing substituted pyrroles. wikipedia.org The reaction involves the condensation of an α-amino-ketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester. wikipedia.orgthermofisher.com

A key challenge in the Knorr synthesis is the instability of α-amino-ketones, which tend to self-condense. wikipedia.orgthermofisher.com To circumvent this, they are often prepared in situ from the corresponding oxime, which is reduced with reagents like zinc dust in acetic acid. wikipedia.org The Knorr synthesis has proven to be a valuable tool in the synthesis of various biologically active molecules. thermofisher.com For example, a modified Knorr pyrrole synthesis was employed in the practical synthesis of a potent δ-opioid antagonist. acs.org

The versatility of the Knorr synthesis allows for the preparation of a wide range of substituted pyrroles by varying both the α-amino-ketone and the active methylene compound. wikipedia.orgresearchgate.net This adaptability makes it a powerful tool for medicinal chemists in the development of new therapeutic agents. researchgate.net

Specific Strategies for Introducing the Benzoyl Moiety

Once the pyrrole core is constructed, the next critical step is the introduction of the benzoyl group at the desired position. For 3-(2,6-Dichlorobenzoyl)-1H-pyrrole, this requires regioselective functionalization at the C-3 position of the pyrrole ring.

Regioselective Acylation of Pyrroles

The Friedel-Crafts acylation is a common method for introducing an acyl group onto an aromatic ring. However, the acylation of pyrrole itself can be challenging due to the electron-rich nature of the ring, which can lead to a mixture of 2- and 3-substituted products, as well as polyacylation. nih.govacs.org The regioselectivity of the acylation is influenced by several factors, including the Lewis acid catalyst, the solvent, and the acylating agent. acs.org

To achieve regioselective acylation at the C-3 position, one strategy involves the use of a bulky protecting group on the pyrrole nitrogen. For instance, the use of a triisopropylsilyl (TIPS) protecting group can direct acylation to the C-3 position. acs.org The reaction of N-TIPS-pyrrole with an acylating agent, such as an N-acylbenzotriazole, in the presence of a Lewis acid like titanium tetrachloride (TiCl₄), can lead to the exclusive formation of the 3-acylated product. acs.org

Another approach to control regioselectivity involves the use of N-acylpyrroles in a reaction known as the "pyrrole dance," which is an anionic Fries rearrangement. rsc.org The choice of base is critical in this reaction; for example, using lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) can promote the rearrangement to yield 2-aroylpyrroles. rsc.org While this specific example leads to the 2-isomer, it highlights the potential for base-mediated rearrangements to control the position of the acyl group.

Direct C-H Functionalization Adjacent to Pyrrole Nitrogen for Benzoylation

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized heterocycles. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. nih.gov For the synthesis of 3-aroylpyrroles, direct C-H functionalization presents a promising avenue.

While direct C-H benzoylation at the C-3 position of an unsubstituted pyrrole remains a challenge, methods have been developed for the C-2 arylation of N-substituted pyrroles. The development of new catalytic systems is an active area of research, and it is conceivable that future advancements will enable the direct and regioselective C-3 benzoylation of the pyrrole ring.

One study demonstrated the chemoselective aroylation of toluene (B28343) derivatives using N-acylpyrroles in the presence of potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂), showcasing a transition metal-free approach to C-H functionalization. rsc.org Although this specific reaction does not directly lead to 3-benzoylpyrrole, it illustrates the potential of C-H activation strategies in the synthesis of aroyl-substituted compounds.

Synthesis of Dichlorobenzoyl-Substituted Pyrrole Derivatives

The introduction of a dichlorobenzoyl moiety onto the pyrrole ring presents unique synthetic challenges. The following sections explore various methodologies that have been developed to achieve this transformation, ranging from classical condensation reactions to more modern multi-component and cyclocondensation approaches.

Condensation Reactions with 2,6-Dichlorobenzoyl Chloride or Related Precursors

The most direct route to this compound involves the Friedel-Crafts acylation of pyrrole with 2,6-dichlorobenzoyl chloride. This electrophilic aromatic substitution reaction typically requires a Lewis acid catalyst to activate the acyl chloride. organic-chemistry.orgthieme.com However, the inherent reactivity of the pyrrole ring towards acids can lead to polymerization, necessitating careful control of reaction conditions. stackexchange.com

Recent research has focused on developing milder and more selective acylation methods. One approach involves the use of organocatalysts. For instance, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been shown to be an effective nucleophilic catalyst for the regioselective C-acylation of pyrroles with various acyl chlorides. This method offers high yields and avoids the use of harsh Lewis acids.

Another strategy involves a "pyrrole dance," an anionic Fries rearrangement of an N-acylpyrrole. In this process, the N-benzoylpyrrole, upon treatment with a strong base like lithium diisopropylamide (LDA), undergoes an intermolecular rearrangement to afford the 2-aroylpyrrole in good to excellent yields. nsf.gov This transition-metal-free method provides a valuable alternative to traditional Friedel-Crafts conditions.

| Catalyst/Reagent | Substrate | Product | Yield (%) | Reference |

| AlCl₃ | N-p-toluenesulfonylpyrrole | N-p-toluenesulfonyl-3-(1-naphthoyl)pyrrole | Variable | nih.gov |

| Et₂AlCl | N-p-toluenesulfonyl-2-(4-methoxyphenyl)pyrrole | Single product | 47 | nih.gov |

| LiN(SiMe₃)₂ | N-benzoylpyrrole | 2-benzoylpyrrole | High | nsf.gov |

Table 1: Examples of Condensation Reactions for the Synthesis of Aroylpyrroles

Multi-Component Reactions for Diverse Pyrrole Scaffolds

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. orientjchem.orgrsc.org These reactions are highly atom-economical and often environmentally benign. researchgate.netflinders.edu.auresearchgate.net Several MCRs have been developed for the synthesis of substituted pyrroles, which could be adapted for the preparation of analogs of this compound.

For example, a one-pot, four-component reaction of an amine, an aldehyde, a β-diketone, and a nitroalkane can provide highly substituted pyrrole derivatives. orientjchem.org By employing an aniline (B41778) derivative bearing a 2,6-dichlorobenzoyl moiety, this methodology could potentially be used to synthesize complex pyrrole structures. The use of green solvents like water or ionic liquids can further enhance the sustainability of these processes. researchgate.netbeilstein-journals.org

| Reaction Type | Components | Catalyst/Solvent | Product Scope | Reference |

| Four-component | Amine, Aldehyde, β-Diketone, Nitroalkane | Gluconic acid in aqueous solution | Polysubstituted pyrroles | orientjchem.org |

| Three-component | Arylglyoxals, Amines, Acetylenic esters | - | Highly functionalized pyrroles | flinders.edu.au |

| Three-component | Amines, α,β-Unsaturated carbonyls, Nitroalkanes | Indium/HCl | Polysubstituted pyrroles | researchgate.net |

Table 2: Overview of Multi-Component Reactions for Pyrrole Synthesis

Cyclocondensation Approaches for Pyrrole-2,3-diones and Related Structures

Cyclocondensation reactions provide another versatile entry into the synthesis of pyrrole derivatives, including those with functionalities that can be precursors to the desired aroyl group. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a classic example of this approach. tandfonline.comuctm.edu This method has been significantly improved by the use of various catalysts and greener reaction conditions. beilstein-journals.orgtandfonline.com

While not directly yielding 3-aroylpyrroles, cyclocondensation can be used to prepare key intermediates. For instance, the reaction of a 1,4-dicarbonyl compound with an appropriately substituted aniline could lead to N-arylpyrroles, which could then be subjected to a Friedel-Crafts acylation or a related transformation. The use of enones as precursors in cyclocondensation reactions with aminoacetonitriles has also been reported to yield various substituted pyrroles. nih.gov

| Reaction Type | Precursors | Conditions | Product Type | Reference |

| Paal-Knorr | 1,4-Dicarbonyl, Primary amine | Acidic or neutral | N-Substituted pyrrole | tandfonline.comuctm.edu |

| Clauson-Kaas | 2,5-Dimethoxytetrahydrofuran, Primary amine | Acid catalyst | N-Substituted pyrrole | beilstein-journals.orgresearchgate.net |

| From Enones | Enone, Aminoacetonitrile | Microwave or DDQ oxidation | Disubstituted pyrroles | nih.gov |

Table 3: Cyclocondensation Strategies for Pyrrole Synthesis

Catalytic Systems and Green Chemistry Approaches in Pyrrole Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for pyrroles. nih.gov This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. beilstein-journals.orgdtu.dk

A variety of catalytic systems have been explored to promote pyrrole synthesis in a more sustainable manner. Heterogeneous catalysts, such as metal nanoparticles supported on materials like activated carbon, offer the advantage of easy separation and recyclability. dtu.dk For instance, an iridium catalyst supported on N, P-doped activated carbon has been shown to be effective for the synthesis of pyrroles from alcohols and amino alcohols. dtu.dk

The use of water as a solvent in pyrrole synthesis, particularly in the Clauson-Kaas reaction, has been demonstrated to be a viable and green alternative to traditional organic solvents. beilstein-journals.org Furthermore, solvent-free reaction conditions, often in combination with microwave irradiation, have been successfully employed for the synthesis of N-substituted pyrroles. beilstein-journals.org These approaches not only reduce waste but can also lead to shorter reaction times and higher yields.

| Catalytic System/Approach | Reaction Type | Key Features | Reference |

| Iridium on N,P-doped activated carbon | From alcohols and amino alcohols | Heterogeneous, recyclable catalyst | dtu.dk |

| Iron(III) chloride in water | Clauson-Kaas reaction | Green solvent, economical | beilstein-journals.org |

| Microwave irradiation | From enones and aminoacetonitriles | Solvent-free, rapid | nih.gov |

| Magnetic nanoparticle-supported catalyst | Clauson-Kaas reaction | Recyclable, aqueous conditions | beilstein-journals.org |

Table 4: Green Catalytic Systems and Approaches in Pyrrole Synthesis

Structural Modifications and Derivative Chemistry of 3 2,6 Dichlorobenzoyl 1h Pyrrole Analogs

Chemical Reactivity and Transformation Pathways of Pyrrole (B145914) Derivatives

The inherent reactivity of the pyrrole and dichlorophenyl rings allows for a variety of chemical transformations. These reactions are instrumental in creating new analogs with tailored properties.

The dichlorophenyl group of 3-(2,6-dichlorobenzoyl)-1H-pyrrole is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the benzoyl carbonyl group and the two chlorine atoms activates the aromatic ring towards attack by nucleophiles. However, the reactivity of the pyrrole ring itself towards nucleophiles is generally low, behaving similarly to aryl halides. lookchem.com The presence of electron-withdrawing groups on the pyrrole ring can further influence the reactivity of the entire molecule. edurev.in

Studies on related chlorinated aromatic compounds have shown that the position of substitution is influenced by the electronic environment of the ring. For instance, in 2,3,4,5,6-pentafluorobiphenyl, nucleophilic substitution occurs preferentially at the para-position relative to the phenyl group. nih.gov While specific studies on the nucleophilic substitution of this compound are not extensively detailed in the provided results, the general principles of SNAr reactions on activated halogenated rings are well-established. nih.gov The reaction of 2,6-dichlorobenzoyl isothiocyanate with 3,5-dichloroaniline (B42879) to form a thiourea (B124793) derivative demonstrates the reactivity of the benzoyl moiety, which could be a precursor step for further modifications. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions on Aromatic Rings

| Reactant | Nucleophile | Product | Conditions | Reference |

| 2,3,4,5,6-Pentafluorobiphenyl | Various N-, O-, S-nucleophiles | para-Substituted product | Not specified | nih.gov |

| 2,6-Dichlorobenzoyl isothiocyanate | 3,5-Dichloroaniline | 1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea | Acetone, 1h stirring | nih.gov |

| 2-Bromo-5-nitrofuran | Piperidine | 2-(Piperidin-1-yl)-5-nitrofuran | Not specified | edurev.in |

This table provides examples of nucleophilic substitution on various aromatic systems, illustrating the general principles that could be applied to the dichlorophenyl ring of the target compound.

The pyrrole ring, being an electron-rich diene, can participate in cycloaddition reactions. One of the most significant transformations is the 1,3-dipolar cycloaddition. youtube.com This type of reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. Azomethine ylides, nitrones, and nitrile oxides are common 1,3-dipoles used in these reactions. uchicago.edu

For instance, dearomative (4+3) cycloaddition reactions of 3-alkenylpyrroles with oxyallyl cations have been shown to produce cyclohepta[b]pyrroles in good yields. nih.gov This demonstrates the potential to build more complex, fused-ring systems from a pyrrole core. Similarly, photocatalytic [3+2] annulation strategies have been developed for the synthesis of polysubstituted pyrroles, highlighting the versatility of cycloaddition reactions in pyrrole chemistry. rsc.org The use of tosylmethyl isocyanides (TosMIC) in [3+2] cycloaddition reactions with electron-deficient compounds is another effective method for creating substituted pyrroles. mdpi.com

Table 2: Examples of Cycloaddition Reactions with Pyrrole Derivatives

| Pyrrole Derivative | Reactant | Reaction Type | Product | Reference |

| 3-Alkenylpyrroles | Oxyallyl cations | (4+3) Cycloaddition | Cyclohepta[b]pyrroles | nih.gov |

| N-Aryl glycinates | 2-Benzylidenemalononitrile | [3+2] Annulation (Photocatalytic) | Polysubstituted pyrroles | rsc.org |

| Various alkenes | Tosylmethyl isocyanide (TosMIC) | [3+2] Cycloaddition | Substituted pyrroles | mdpi.com |

This table showcases the utility of cycloaddition reactions in elaborating the pyrrole core structure.

Condensation reactions are a valuable tool for extending the π-conjugated system of pyrrole derivatives. These reactions typically involve the reaction of a carbonyl group or an activated methylene (B1212753) group with another molecule to form a larger, conjugated system. Such extended π-systems are of interest in materials science and for their potential electronic and photophysical properties. youtube.com

For example, a one-pot, three-component condensation of a pyrrole scaffold with secondary amines and formaldehyde (B43269) can yield N-substituted 3,4-pyrroledicarboximides. nih.gov Another example is the reaction of 3-aroyl-1H-pyrrolo[2,1-c] edurev.innih.govbenzoxazine-1,2,4-triones with substituted acetamides of 3,4-dihydroisoquinolines, which leads to the formation of complex spiro-bis-heterocyclic systems. researchgate.net Furthermore, the reaction of pyrrole with aryl glyoxal (B1671930) derivatives and Meldrum's acid results in 2,2-dimethyl-5-(2-oxo-2-aryl-1-(1H-pyrrol-2-yl)ethyl)-1,3-dioxane-4,6-dione derivatives, demonstrating a method to introduce complex side chains that can potentially be further modified to extend conjugation.

Rational Design and Synthesis of Analogs with Altered Substituent Patterns

The rational design and synthesis of analogs of this compound focus on systematically modifying the substituents on both the benzoyl and pyrrole moieties to investigate structure-activity relationships.

Modification of the benzoyl moiety, including the number, type, and position of halogen substituents, is a key strategy in analog design. The synthesis of various benzoylpyrrole analogs has been explored, often starting from different substituted benzoyl precursors. For instance, the synthesis of pyrrole-based drug candidates has been achieved through a three-component reaction involving α-hydroxyketones, which can be derived from various substituted benzophenones. nih.gov

The synthesis of 1-(2,6-dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea from 2,6-dichlorobenzoyl isothiocyanate highlights a synthetic route that could be adapted to introduce different substitution patterns on the benzoyl ring. nih.gov The synthesis of methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate also points to the feasibility of preparing analogs with different dichlorination patterns on the benzoyl ring. chemicalbook.com

The pyrrole ring offers two main sites for functionalization: the nitrogen atom (N-substitution) and the carbon atoms (C-substitution).

N-substitution: The pyrrole nitrogen can be readily alkylated or acylated. For example, N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can be achieved with high regioselectivity. organic-chemistry.org The synthesis of N-substituted 3,4-pyrroledicarboximides is accomplished through a one-pot, three-component condensation. nih.gov

C-substitution: Electrophilic substitution on the pyrrole ring is a common method for introducing substituents at the carbon atoms. The position of substitution is influenced by the existing substituents. uoanbar.edu.iq For instance, electron-withdrawing groups at the β-position of the pyrrole ring direct incoming electrophiles to the 5-position. uoanbar.edu.iq The synthesis of multi-substituted pyrroles can be achieved through various methods, including the ring-opening of aziridines followed by intramolecular cyclization. nih.gov Solid-phase synthesis methods have also been developed for preparing pyrrole and imidazole (B134444) carboxamides, allowing for the systematic variation of substituents. google.com

Table 3: Examples of Pyrrole Ring Functionalization

| Reaction Type | Reagents | Product Type | Reference |

| N-Alkylation | Alkyl halides | N-Alkylpyrroles | organic-chemistry.org |

| N-Acylation | Carboxylic acids, 2,4,4-trimethoxybutan-1-amine | N-Acylpyrroles | organic-chemistry.org |

| C-Substitution (from aziridines) | Aziridine, Lewis or protic acid | Multi-substituted pyrroles | nih.gov |

| C-Substitution (solid-phase) | Aromatic carboxylic acids, aromatic amines | Pyrrole carboxamides | google.com |

| N-Substitution (condensation) | Pyrrolo[3,4-c]pyrrole, secondary amines, formaldehyde | N-substituted 3,4-pyrroledicarboximides | nih.gov |

This table illustrates various methods for functionalizing the pyrrole ring, enabling the creation of a wide array of analogs.

Hybridization with Other Heterocyclic Scaffolds (e.g., Indolin-2-ones, Oxadiazoles, Indazoles, Pyridazinones)

The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecular entity, is a well-established approach in medicinal chemistry. This technique aims to create new chemical derivatives with potentially enhanced biological activity, improved selectivity, or a dual-targeting mechanism. The this compound scaffold, with its known biological relevance, serves as an excellent starting point for hybridization with other key heterocyclic systems such as indolin-2-ones, oxadiazoles, indazoles, and pyridazinones. These heterocycles are themselves privileged structures found in numerous pharmacologically active compounds.

Indolin-2-ones

The indolin-2-one (oxindole) core is a prominent feature in many bioactive compounds and approved drugs, most notably in the class of tyrosine kinase inhibitors like Sunitinib. Hybridization of a pyrrole moiety with the indolin-2-one scaffold has been explored to develop novel therapeutic agents, particularly in oncology.

Research has focused on synthesizing 3-substituted-indolin-2-one derivatives that incorporate a chloropyrrole moiety. nih.govnih.gov The general synthetic approach involves a Knoevenagel-type condensation between an appropriate indolin-2-one and a pyrrole-aldehyde derivative. This reaction creates a new carbon-carbon double bond at the C-3 position of the indolin-2-one, linking the two heterocyclic systems.

In one study, a series of novel 3-substituted-indolin-2-ones containing chloropyrroles were synthesized and evaluated for their biological activities. nih.govnih.gov Modifications were made at the C-5 position of the indolin-2-one ring and on the pyrrole-4'-formamide group. nih.gov The findings revealed that the presence of a chlorine atom on the pyrrole ring was important for reducing cardiotoxicity. nih.govnih.gov Furthermore, introducing a 2-(ethyl-amino)ethylcarbamoyl group at the C-4' position of the pyrrole significantly enhanced antitumor activities. nih.govnih.gov For instance, replacing a fluoro group at the C-5 position of the indolin-2-one with a chloro group led to a substantial increase in potency against the A549 non-small cell lung cancer cell line, with an IC50 value as low as 0.32 μM. nih.gov

Table 1: Anticancer Activity of Selected Pyrrole-Indolin-2-one Hybrids

| Compound | Substituents | Target Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|---|

| 14h | 5-F (indolinone), 4'-[(2-(ethylamino)ethyl)carbamoyl] (pyrrole) | A549 (Non-small cell lung) | 1.87 | nih.gov |

| 14i | 5-Cl (indolinone), 4'-[(2-(ethylamino)ethyl)carbamoyl] (pyrrole) | A549 (Non-small cell lung) | 0.32 | nih.gov |

| 14i | 5-Cl (indolinone), 4'-[(2-(ethylamino)ethyl)carbamoyl] (pyrrole) | KB (Oral epithelial) | 0.67 | nih.gov |

| 14j | 5-Br (indolinone), 4'-[(2-(ethylamino)ethyl)carbamoyl] (pyrrole) | A549 (Non-small cell lung) | >100 | nih.gov |

Oxadiazoles

The 1,3,4-oxadiazole (B1194373) ring is a bioisostere of ester and amide functionalities and is known for its metabolic stability and ability to participate in hydrogen bonding. This makes it a valuable scaffold in drug design, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties. nih.govresearchgate.netmdpi.com

The hybridization of a pyrrole ring with a 1,3,4-oxadiazole nucleus is typically achieved through the condensation of a pyrrole-2-carbaldehyde with a suitable hydrazide (like benzohydrazide), which forms an N-acylhydrazone intermediate. nih.gov This intermediate then undergoes oxidative cyclization, often mediated by reagents like iodine, to yield the 2-(pyrrol-2-yl)-5-substituted-1,3,4-oxadiazole. nih.gov

While a direct hybrid of this compound with an oxadiazole is not prominently documented, a closely related derivative, 2-((2,6-dichlorobenzyl)thio)-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole , has been synthesized. myskinrecipes.comsigmaaldrich.com This compound features the key 2,6-dichlorophenyl moiety linked via a flexible benzyl-thio bridge rather than a rigid benzoyl carbonyl group. Such compounds are investigated for their potential antimicrobial and anticancer properties. myskinrecipes.com The unique heterocyclic framework is also a subject of interest for further synthetic modifications to create other pharmacologically active agents. myskinrecipes.com

Table 2: Profile of a 2,6-Dichlorobenzyl-Pyrrole-Oxadiazole Hybrid

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Area of Research | Reference |

|---|---|---|---|---|---|

| 2-((2,6-Dichlorobenzyl)thio)-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole | 2253744-54-4 | C13H9Cl2N3OS | 326.20 g/mol | Antimicrobial, Anticancer | myskinrecipes.comsigmaaldrich.com |

Indazoles

The indazole ring is another important pharmacophore, recognized for its presence in compounds with diverse therapeutic applications, including anti-inflammatory and anticancer activities. The synthesis of direct hybrids between this compound and an indazole ring is not extensively reported, presenting a potential area for novel synthetic exploration.

The construction of such a hybrid molecule would likely rely on modern cross-coupling methodologies, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds between aromatic and heteroaromatic rings. youtube.com A plausible synthetic strategy would involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. nih.govnih.gov This could be achieved by coupling a boronic acid or ester derivative of either the pyrrole or indazole moiety with a halogenated partner of the other ring system.

For example, a this compound boronic acid could be coupled with a halo-indazole (e.g., bromo- or iodo-indazole) under palladium catalysis to form a direct C-C bond between the two heterocycles. Conversely, a boronic acid derivative of indazole could be reacted with a halogenated this compound. The specific position of the linkage on both rings could be controlled by the placement of the halide and boron substituents, allowing for the creation of a library of diverse isomers for biological screening.

Table 3: Plausible Synthetic Strategies for Pyrrole-Indazole Hybrids

| Reaction Type | Pyrrole Reactant | Indazole Reactant | Catalyst System (Typical) | Potential Product |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | (3-(2,6-Dichlorobenzoyl)-1H-pyrrol-X-yl)boronic acid | Y-Halo-1H-indazole | Pd(PPh3)4, Base (e.g., Na2CO3) | Indazole-Pyrrole Hybrid |

| Buchwald-Hartwig Amination | Halo-3-(2,6-Dichlorobenzoyl)-1H-pyrrole | 1H-Indazole | Pd Catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos) | N-linked Indazole-Pyrrole Hybrid |

Pyridazinones

The pyridazinone scaffold is a key component in a variety of medicinally important compounds, known particularly for their cardiovascular, analgesic, and anti-inflammatory activities. The hybridization of pyridazinone with a pyrrole system has led to the development of fused heterocyclic structures with interesting biological profiles.

One such class of compounds is the pyrrolo[3,4-d]pyridazinones . Research in this area has described the synthesis of these fused systems and their subsequent derivatization to create novel N-acylhydrazones with dual inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the inflammatory pathway. nih.gov The synthetic route typically involves preparing a hydrazide derivative of the pyrrolo[3,4-d]pyridazinone core. This hydrazide is then condensed with various aromatic aldehydes to yield a series of N-acylhydrazone hybrids. nih.gov

These hybrid molecules have demonstrated promising anti-inflammatory and analgesic properties in biological assays, suggesting that the combination of the pyrrolo-pyridazinone and N-acylhydrazone pharmacophores results in a synergistic effect. nih.gov This synthetic strategy provides a versatile platform for creating diverse libraries of compounds for further biological evaluation.

Table 4: Research Findings on Pyrrolo[3,4-d]pyridazinone Hybrids

| Core Scaffold | Hybrid Type | Synthetic Strategy | Reported Biological Activity | Reference |

|---|---|---|---|---|

| Pyrrolo[3,4-d]pyridazinone | N-Acylhydrazone derivatives | Condensation of a pyrrolo[3,4-d]pyridazinone hydrazide with aromatic aldehydes. | Dual COX/LOX inhibition; anti-inflammatory and analgesic properties. | nih.gov |

| Pyrrolo[3,4-d]pyridazinone | 1,3,4-Oxadiazole or 1,2,4-Triazole hybrids | Multi-step synthesis starting from the core scaffold. | Potent COX inhibitors with reduced gastric toxicity. | nih.gov |

Biological Activities and Therapeutic Potential of 3 2,6 Dichlorobenzoyl 1h Pyrrole Derivatives in Vitro and Cellular Studies

Anticancer Activities and Antiproliferative Effects

Studies have shown that derivatives of 3-(2,6-dichlorobenzoyl)-1H-pyrrole possess notable anticancer and antiproliferative properties. These effects are largely attributed to their ability to interfere with cellular processes that are essential for the growth and survival of cancer cells.

Inhibition of Cancer Cell Line Growth (e.g., HepG-2, MCF-7, MKN45, A498, K562, MDA-MB-231)

Derivatives of this compound have been evaluated for their ability to inhibit the growth of various human cancer cell lines. Research has demonstrated that these compounds can effectively suppress proliferation in a range of cancer types.

For instance, certain pyrrole (B145914) derivatives have shown significant inhibitory activity against the growth of human MCF-7 nonmetastatic breast cancer epithelial cells. nih.gov Some of the most potent compounds in this regard exhibited IC50 values in the nanomolar range, such as 15 nM for specific derivatives. nih.gov In studies involving other cancer cell lines, such as the K562 chronic myelogenous leukemia line, HepG2 liver cancer line, and MDA-MB-231 triple-negative breast cancer line, certain dihydroquinolin-4(1H)-one derivatives, which share structural similarities, displayed potent antiproliferative activity with IC50 values in the low micromolar to nanomolar range. bioworld.com For example, one such compound showed IC50 values of 0.003 µM, 0.009 µM, and 0.024 µM against K562, HepG2, and MDA-MB-231 cells, respectively. bioworld.com

The antiproliferative effects of these compounds are often dose-dependent. Novel pyrrole hydrazones, for example, have demonstrated very good antiproliferative activity against human melanoma cells, with one of the most selective compounds having an IC50 of 44.63 ± 3.51 μM. nih.gov Other research on dihydro-1H-pyrazolo[1,3-b]pyridine embelin (B1684587) derivatives has also shown promising cytotoxic activity against various leukemia cell lines, including K562, with IC50 values ranging from 0.90 to 3.30 μM. nih.gov

Furthermore, chalcone-thienopyrimidine derivatives have been synthesized and tested against HepG2 and MCF-7 cancer cells, with some showing more potent anticancer activities than the standard drug 5-fluorouracil. nih.gov These findings highlight the broad-spectrum potential of pyrrole-based compounds in inhibiting the growth of diverse cancer cell lines.

| Compound/Derivative Class | Cell Line | Reported Activity (IC50) | Source |

|---|---|---|---|

| ARAP derivatives | MCF-7 | 15 nM (for most potent compounds) | nih.gov |

| Dihydroquinolin-4(1H)-one derivative [I] | K562 | 0.003 µM | bioworld.com |

| Dihydroquinolin-4(1H)-one derivative [I] | HepG2 | 0.009 µM | bioworld.com |

| Dihydroquinolin-4(1H)-one derivative [I] | MDA-MB-231 | 0.024 µM | bioworld.com |

| Pyrrole hydrazone 1C | SH-4 (Melanoma) | 44.63 ± 3.51 μM | nih.gov |

| Dihydro-1H-pyrazolo[1,3-b]pyridine embelin derivatives | K562 | 0.90 - 3.30 μM | nih.gov |

| Chalcone-thienopyrimidine derivatives (3b and 3g) | HepG2 & MCF-7 | More potent than 5-fluorouracil | nih.gov |

Inhibition of Receptor Tyrosine Kinases

A key mechanism through which this compound derivatives exert their anticancer effects is by inhibiting receptor tyrosine kinases (RTKs). These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of RTK activity is a common feature of many cancers.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are frequently overexpressed or mutated in various tumors, including lung, gastric, and breast cancers. nih.gov This aberrant signaling is linked to tumor growth, invasion, and metastasis. Consequently, c-Met has become an important target for cancer therapy. nih.gov

Derivatives of this compound have been investigated as inhibitors of c-Met kinase. For example, a series of substituted pyrazol-4-yl pyridazinone derivatives were identified as novel c-Met kinase inhibitors, with some compounds showing potent activity in both enzymatic and cellular assays. nih.gov These inhibitors are typically competitive with ATP, binding to the kinase domain of c-Met and preventing its activation. nih.gov The inhibition of c-Met disrupts its downstream signaling pathways, which are critical for cancer cell functions.

| Derivative Class | Target | Reported Activity | Source |

|---|---|---|---|

| Substituted pyrazol-4-yl pyridazinone derivatives | c-Met Kinase | IC50 of 66.7 nM (for most active molecules) | nih.gov |

| (S)-6-(1-(1H- nih.govnih.govnih.govtriazolo[4,5-b]pyrazin-1-yl)ethyl) quinoline | c-Met Kinase | Potent inhibition in enzymatic and cellular assays | nih.gov |

| Triazole pyrazine (B50134) core structures | c-Met Kinase | High percentage of active molecules reported | nih.gov |

Src family kinases (SFKs), including Src and Yes, are non-receptor tyrosine kinases that are involved in a multitude of cellular processes such as proliferation, differentiation, and migration. ed.ac.uk Aberrant activation of SFKs is frequently observed in various cancers and is often associated with late-stage disease, metastasis, and therapy resistance. ed.ac.ukresearchgate.net

Pyrrole-based compounds have shown potential as inhibitors of Src and Yes kinases. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been identified as ATP-competitive Src tyrosine kinase inhibitors that can suppress glioblastoma invasion by inhibiting the Src signaling pathway. mdpi.com Inhibition of Src can also lead to the downstream inhibition of focal adhesion kinase (FAK), which is involved in cell motility and adhesion. mdpi.com Furthermore, the inhibition of SFKs has been shown to have therapeutic potential in lung cancers where YES1 amplification acts as a primary driver or a mediator of acquired resistance to other targeted therapies. nih.govnih.gov

Extracellular signal-regulated kinase 5 (ERK5) is a member of the mitogen-activated protein (MAP) kinase family. researchgate.net The ERK5 signaling pathway is implicated in promoting cell proliferation, survival, and angiogenesis, making it an attractive target for cancer therapy. researchgate.netsunderland.ac.uk

A series of pyrrole-2-carboxamides substituted at the 4-position with an aroyl group, including the 2,6-dichlorobenzoyl moiety, have been identified as inhibitors of ERK5. sunderland.ac.uk While initial compounds showed micromolar IC50 values, further optimization led to more potent and selective inhibitors. sunderland.ac.uk For example, the compound 4-(2-bromo-6-fluorobenzoyl)-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide demonstrated an IC50 of 0.82 μM for ERK5. sunderland.ac.uk These inhibitors have been shown to be orally bioavailable and effective in inhibiting angiogenesis in preclinical models. sunderland.ac.uk The development of dual inhibitors targeting both ERK1/2 and ERK5, such as the computationally designed molecule SKLB-D18, has also shown promise in overcoming drug resistance in cancers like triple-negative breast cancer. nih.gov

| Compound/Derivative Class | Target | Reported Activity (IC50) | Source |

|---|---|---|---|

| Pyrrole-2-carboxamides | ERK5 | Micromolar range | sunderland.ac.uk |

| 4-(2-bromo-6-fluorobenzoyl)-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide | ERK5 | 0.82 µM | sunderland.ac.uk |

| SKLB-D18 (ERK1/2/5 inhibitor) | ERK5 | 59.54% inhibition at 500 nM | nih.gov |

| 1,4-dialkoxynaphthalene-2-acyl or 2-alkyl-imidazolium salt (NAIMS) derivatives | ERK5 | IC50 values of 6.8 µM to 8.9 µM for lead compounds | sunderland.ac.uk |

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for mitosis. Their overexpression in many tumor types makes them attractive targets for anticancer drug development. bohrium.comnih.gov Inhibition of Aurora kinases can lead to defects in cell division, resulting in apoptosis and a block in proliferation. bohrium.com

Several pyrrole-containing scaffolds have been investigated for their ability to inhibit Aurora kinases. For instance, a series of 6-ureido-substituted 3-pyrrolemethylidene-2-oxindole derivatives were found to be potent inhibitors of Aurora kinases, in addition to VEGFR and PDGFR families. nih.gov Similarly, a novel class of pyrimidine-based derivatives has been developed as Aurora A kinase inhibitors. nih.gov While not all reported Aurora kinase inhibitors are direct derivatives of this compound, the pyrrole moiety is a common feature in many potent inhibitors. For example, a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (B1311399) scaffold has been used to generate a library of compounds, some of which showed sub-micromolar activity against Aurora kinase A. bohrium.com The development of selective Aurora B inhibitors, such as N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, has also shown promise, with an IC50 of 1.31 nM. bioworld.com

Induction of Apoptosis in Cancer Cells

The ability to trigger apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Studies have shown that various pyrrole derivatives are capable of inducing apoptosis in malignant cells. nih.gov For instance, certain pyrrole-tethered bisbenzoxazole (PTB) derivatives have been identified as potent inducers of apoptosis in breast cancer cells. mdpi.com

Research highlights that specific PTB compounds can initiate early-stage apoptosis and cause cell cycle arrest, pointing to their potential as targeted therapeutic agents. mdpi.com The mechanism often involves the activation of specific cellular pathways, such as the caspase-9-mediated apoptotic pathway in MCF-7 breast cancer cells. mdpi.com Similarly, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative has been shown to induce apoptosis in head and neck squamous carcinoma cell lines by blocking the cell cycle, leading to a decrease in cell viability. nih.gov This is often marked by the cleavage of PARP-1, a key protein involved in DNA repair and cell death. nih.gov

Table 1: Apoptotic Activity of Selected Pyrrole Derivatives

| Derivative Class | Cancer Cell Line | Observed Effects | Reference |

|---|---|---|---|

| Pyrrole-tethered bisbenzoxazoles (PTBs) | MCF-7 (Breast Cancer) | Induction of early-stage apoptosis, cell cycle arrest at G1 phase, activation of caspase-9 pathway. | mdpi.com |

| (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester | Head and Neck Squamous Carcinoma (HNSCC) | Cell cycle block at G2 phase, induction of apoptosis, PARP-1 cleavage. | nih.gov |

Antiangiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several pyrrole derivatives have been identified as potent inhibitors of this process by targeting key signaling pathways. One of the primary targets is the Vascular Endothelial Growth Factor (VEGF) pathway. Pyrrole-based kinase inhibitors like Sunitinib, Toceranib, and Semaxanib are known to inhibit VEGF receptors (VEGFR), thereby exerting antiangiogenic effects. mdpi.comresearchgate.net

Studies have demonstrated that certain pyrrole derivatives can act as competitive inhibitors of VEGFR. nih.gov Beyond the well-known VEGF pathway, research has uncovered an independent angiogenesis pathway mediated by 2-(ω-carboxyethyl)pyrrole (CEP), a product of lipid oxidation. An antibody designed to target CEP has been shown to block this alternative pathway and impede tumor growth, highlighting a novel antiangiogenic strategy. mdpi.com The inhibition of VEGFR phosphorylation is a key mechanism, which blocks downstream signaling required for the proliferation and migration of endothelial cells that form blood vessels. nih.govnih.gov

Modulation of Microtubule Polymerization

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, structure, and transport. Agents that interfere with microtubule dynamics are among the most successful classes of anticancer drugs. nih.gov A significant body of research has identified novel 3-aroyl-1-arylpyrrole (ARAP) derivatives as potent inhibitors of tubulin polymerization. acs.orgnih.gov

These compounds function by binding to the colchicine (B1669291) site on β-tubulin, which prevents the assembly of tubulin heterodimers into microtubules. acs.org This disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptotic cell death. nih.gov The potent activity of these pyrrole derivatives against multidrug-resistant cancer cell lines suggests they may overcome some of the common limitations of existing microtubule-targeting agents. acs.orgnih.gov Mechanistic studies have confirmed that these molecules inhibit tubulin polymerization in vitro and disrupt the microtubule cytoskeleton within cancer cells. nih.govnih.govmdpi.com

Antimicrobial Spectrum and Potency

In addition to their anticancer properties, derivatives of this compound have been investigated for their broad-spectrum antimicrobial activity. These compounds have shown efficacy against various bacteria and fungi, including clinically significant pathogens.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

Pyrrole derivatives have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The core pyrrole structure is found in the natural antibiotic pyrrolnitrin, which serves as a basis for the development of new synthetic analogs. mdpi.com Research has explored various 1,2,3,4-tetrasubstituted pyrrole derivatives, with some showing promising activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. waocp.org

The mechanism of action for some of these compounds is believed to involve the disruption of the bacterial cell wall. The antibacterial potency is often influenced by the specific chemical groups attached to the pyrrole ring. mdpi.com For example, azole-containing pyrazole (B372694) derivatives have shown activity primarily against Gram-negative species such as Klebsiella pneumoniae and Acinetobacter baumannii. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected Pyrrole Derivatives

| Derivative/Compound | Bacterial Strain | Activity (MIC/MBC in µg/mL) | Reference |

|---|---|---|---|

| Naphthyl-substituted pyrazole-hydrazones | S. aureus, A. baumannii | MIC: 0.78–1.56 | |

| Pyrazole-thiazole hybrids | S. aureus, Klebsiella planticola | MIC/MBC: 1.9/7.8 to 3.9/7.8 | |

| Pyrazole-pyrimidinethiones | E. coli | MIC: 12.5 |

Antifungal Activity (e.g., Candida albicans)

The antifungal potential of pyrrole derivatives is well-documented, with many compounds showing significant activity against opportunistic fungal pathogens like Candida albicans. acs.orgnih.gov C. albicans is a major cause of fungal infections, and the rise of drug-resistant strains necessitates the development of new antifungal agents. nih.gov

The synthesis of various pyrrole analogs, inspired by the natural antibiotic pyrrolnitrin, has yielded compounds with potent anti-Candida activity. mdpi.comacs.org The mechanism of action for many of these azole-containing derivatives involves the inhibition of cytochrome P450 14-alpha-lanosterol demethylase (P45014DM), an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. acs.org The effectiveness of these compounds can be influenced by factors such as the substituents on the phenyl ring and the nature of the heterocyclic ring attached to the pyrrole core. acs.org

Table 3: In Vitro Antifungal Activity of Selected Pyrrole Derivatives against Candida spp.

| Derivative Class | Fungal Strain | Activity (MIC/MFC in µg/mL) | Reference |

|---|---|---|---|

| 2,4-dichlorobenzylimidazole derivatives | Candida albicans & Candida spp. | Varies based on substitution | acs.org |

| 1,5-diarylpyrroles | Candida albicans & Candida spp. | Good to moderate activity | |

| 6-fluoro-4(5 or 7)-chloro-2-(difluorobenzoyl)aminobenzothiazoles | Candida albicans | Higher than reference compounds |

Antimycobacterial Activity (e.g., Mycobacterium tuberculosis)

Several pyrrole derivatives have emerged as potent agents against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. mdpi.comnih.gov A number of these compounds, related to the antifungal antibiotic pyrrolnitrin, have demonstrated significant inhibitory activity against M. tuberculosis and M. avium. mdpi.commdpi.com

In vitro testing of a series of pyrrole derivatives revealed that many were effective antimycobacterial agents with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 32 µg/mL. nih.gov Structure-activity relationship (SAR) studies indicate that the antimycobacterial potency is strongly correlated with the presence of halogen atoms on the phenyl ring and a nitro group at the 3-position of the pyrrole ring. mdpi.com These findings are valuable for the design of new and more potent antituberculosis drugs. nih.gov

Table 4: In Vitro Antimycobacterial Activity of Selected Pyrrole Derivatives

| Derivative Class | Mycobacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Antifungal pyrrole derivatives | M. tuberculosis CIP 103471 | 0.5 - 32 | nih.gov |

Antiviral Activities (e.g., Anti-HIV-1 Reverse Transcriptase)

Derivatives of 1H-pyrrole have been investigated for their potential as antiviral agents, with a particular focus on the inhibition of HIV-1 reverse transcriptase (RT). nih.gov Research into novel thiazolo-imidazo-pyridines has identified compounds with a 1-(2',6'-dichlorophenyl) moiety that exhibit reproducible in vitro anti-HIV activity. vlifesciences.com This structural feature is of interest as it shares the dichlorophenyl group with this compound.

While direct studies on the anti-HIV activity of this compound are not extensively documented, the activity of structurally related compounds suggests a potential avenue for investigation. For instance, the compound 1-(2',6'-dichlorophenyl)-1H,3H-thiazolo-[3,4-a]imidazo[4,5-b]pyridine has demonstrated anti-HIV properties. vlifesciences.com The development of highly sensitive, non-radioactive colorimetric assays for HIV-1 reverse transcriptase allows for the efficient screening of such compounds to determine their inhibitory potential. nih.govscilit.com These assays are crucial for identifying and quantifying the activity of novel RT inhibitors.

The pursuit of new anti-HIV agents is driven by the need to overcome drug resistance and reduce the adverse effects associated with long-term combination antiretroviral therapy (cART). Fragment-based drug discovery approaches are being used to identify and optimize novel RT inhibitors that bind to new sites on the enzyme.

Cholesterol Absorption Inhibition Mechanisms

Research into pyrrole derivatives has revealed their potential to inhibit cholesterol absorption. A series of 1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated as cholesterol absorption inhibitors. These studies provide insight into the potential mechanisms by which compounds related to this compound might function in this capacity.

In vitro experiments have shown that certain 1H-pyrrole-2,5-dione derivatives can exhibit stronger cholesterol absorption inhibitory activity than the established drug, ezetimibe. One of the most active compounds identified in these studies was also found to inhibit the accumulation of lipids in macrophages, which is a key process in the formation of atherosclerotic plaques. Furthermore, this compound was observed to reduce the secretion of inflammatory markers such as LDH, MDA, TNF-α, and ROS in a dose-dependent manner, suggesting an anti-inflammatory effect in addition to its cholesterol absorption inhibition.

The following table summarizes the in vitro activity of a lead 1H-pyrrole-2,5-dione derivative compared to ezetimibe.

| Compound | In Vitro Cholesterol Absorption Activity | Cytotoxicity (HEK293 & RAW264.7 cells) | Effect on Macrophage Lipid Accumulation |

| Compound 20 (1H-pyrrole-2,5-dione derivative) | Stronger than Ezetimibe | No cytotoxicity observed | Inhibited |

| Ezetimibe | Standard | - | - |

Data derived from a study on 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors.

Modulation of Mesenchymal Stem Cell Differentiation for Vascular Repair

Small molecules based on the 1H-pyrrole-2,5-dione structure have been shown to induce the differentiation of mesenchymal stem cells (MSCs) into functional endothelial cells. This finding is significant for the field of vascular repair, as it suggests a potential method for generating cells that can help to repair damaged blood vessels.

A study identified 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione as a compound that effectively induced the generation of MSC-derived functional endothelial cells (MDFECs). These MDFECs were shown to inhibit the formation of neointima in denuded blood vessels by promoting more rapid endothelialization. The research highlighted the importance of the 1H-pyrrole-2,5-dione moiety in initiating the endothelial cell differentiation of MSCs. The generated MDFECs exhibited key functionalities of endothelial cells, including tube formation and nitric oxide production in vitro.

This suggests that derivatives of this compound, which share the core pyrrole structure, could potentially be explored for similar capabilities in regenerative medicine.

Anticoccidial Activity

The potential of pyrrole derivatives as anticoccidial agents has been explored through the synthesis and evaluation of various structural analogs. While direct in vitro studies on this compound are limited, research on related diarylpyrrole compounds provides valuable insights into their potential efficacy against Eimeria species, the causative agents of coccidiosis.

A study focused on 2-(4-fluorophenyl)-3-(4-pyridinyl)-5-substituted pyrroles demonstrated their potential as anticoccidial agents in both in vitro and in vivo assays. One of the most potent compounds from this series was a dimethylamine-substituted pyrrole, which acted as a strong inhibitor of Eimeria tenella cGMP-dependent protein kinase (PKG). The inhibition of this enzyme is a key mechanism for disrupting the parasite's life cycle.

The design of these compounds was inspired by the structures of the insecticidal agent chlorfenapyr (B1668718) and the natural antibiotic pyrrolomycins, which also possess a pyrrole core. This highlights a broader strategy of leveraging known bioactive scaffolds to develop new therapeutic agents. Although a different series of 2-benzylpyrroles and 2-benzoylpyrroles showed insecticidal and acaricidal activity, their specific anticoccidial effects were not the primary focus of that particular study.

The following table shows the in vitro inhibitory activity of a representative diarylpyrrole derivative against Eimeria tenella PKG.

| Compound | Target | In Vitro Activity |

| Dimethylamine-substituted pyrrole 19a | Eimeria tenella PKG | Potent inhibitor |

Data derived from a study on the synthesis and SAR of diarylpyrrole anticoccidial agents.

Antagonistic Activity at N-Methyl-D-Aspartate (NMDA) Receptors (e.g., GluN3 Subunits)

Research into the pharmacology of N-methyl-D-aspartate (NMDA) receptors has led to the discovery of novel antagonists with selectivity for specific subunits. While direct data on this compound is not available, a structurally related compound, 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid (TK30), has been identified as a novel non-competitive antagonist of GluN3-containing NMDA receptors.

NMDA receptors are complex ion channels that can include GluN3 subunits (GluN3A and GluN3B), which modify the receptor's properties. The pharmacological characterization of these GluN3-containing receptors has been challenging due to a lack of selective ligands. The identification of TK30 through virtual screening and subsequent pharmacological evaluation demonstrates that the structural differences between the ligand-binding sites of GluN3 and the more common GluN1 subunits can be exploited to develop selective antagonists.

The discovery of TK30 as a non-competitive antagonist suggests that it binds to a site on the receptor that is different from the glycine-binding site, offering a distinct mechanism of inhibition. This finding is significant for the development of therapeutic agents targeting neurological conditions where modulation of GluN3-containing NMDA receptors may be beneficial.

Lipoxygenase Enzyme Inhibition

Pyrrole derivatives have been investigated for their ability to inhibit lipoxygenase (LOX) enzymes, which are involved in inflammatory pathways. A study focusing on 2-aminopyrrole analogues identified several compounds with inhibitory activity against human 15-lipoxygenase-1 (h-15-LOX-1).

The research involved substitution-oriented screening to explore the structure-activity relationships (SAR) of these compounds. The study found that the inhibitory potency was influenced by the substituents on the pyrrole ring. Enzyme kinetics studies demonstrated an uncompetitive mode of inhibition for the most potent compounds. This suggests that the inhibitors may bind to the enzyme-substrate complex.

Interestingly, the study also revealed that the inhibitory activity of some of these 2-aminopyrrole derivatives against h-15-LOX-1 was enhanced by exposure to UV and visible light, indicating a photoactivation mechanism. This property could be exploited in the development of targeted phototherapies.

The following table presents the inhibitory activity of a representative 2-aminopyrrole analogue against h-15-LOX-1.

| Compound | Target Enzyme | IC50 (µM) | Inhibition Mode |

| 2-Aminopyrrole analogue | h-15-LOX-1 | > 6.3 | Uncompetitive |

Data derived from a study on the development of novel molecules to study lipoxygenase activity.

Mechanistic Investigations of Action at the Cellular and Molecular Level

Identification of Specific Molecular Targets and Ligand-Target Binding Interactions

The primary molecular target of 3-(2,6-Dichlorobenzoyl)-1H-pyrrole is the c-Met receptor tyrosine kinase. nih.govnih.govmdpi.com It acts as a selective and potent ATP-competitive inhibitor of the c-Met kinase's catalytic activity. acs.orgnih.govselleckchem.com The inhibition is highly selective, with a significantly greater affinity for c-Met compared to a wide range of other tyrosine and serine-threonine kinases. acs.orgselleckchem.com

Binding of its ligand, hepatocyte growth factor (HGF), to the extracellular domain of c-Met normally induces receptor multimerization and autophosphorylation of critical tyrosine residues within the cytoplasmic kinase domain, specifically at Tyr-1234 and Tyr-1235, which are essential for kinase activation. aacrjournals.orgnih.gov The compound this compound competitively binds to the ATP-binding pocket of the c-Met kinase domain, preventing the binding of ATP and thereby inhibiting this autophosphorylation and subsequent activation. nih.govaacrjournals.org The co-crystal structure of a closely related compound, referred to as compound 3, with the c-Met kinase domain revealed a novel ATP site environment. In this complex, the 2,6-dichlorophenyl group of the inhibitor extends into a specific pocket within the binding site. acs.org This interaction is a key determinant of the compound's potent and selective inhibition of c-Met. acs.org

The inhibitory activity of this compound against c-Met kinase is potent, with a reported Ki (inhibition constant) of 4 nM and an IC50 (half-maximal inhibitory concentration) of 9 nM in cell-free assays. acs.orgselleckchem.commedchemexpress.com In cellular assays, it effectively inhibits HGF-stimulated c-Met autophosphorylation with IC50 values in the range of 25-50 nM. selleckchem.com

Elucidation of Cellular Signaling Pathway Modulation

The inhibition of c-Met kinase activity by this compound leads to the downstream modulation of several critical cellular signaling pathways that are dependent on c-Met activation.

Impact on c-Met-Dependent Signal Transduction

By blocking the autophosphorylation and activation of the c-Met receptor, this compound effectively halts the initial signal transduction cascade mediated by HGF. nih.govaacrjournals.org This inhibition has been demonstrated in various cancer cell lines where the compound blocks both HGF-stimulated and constitutive c-Met phosphorylation. acs.orgselleckchem.com This blockade of the primary signal from the activated receptor prevents the recruitment and phosphorylation of multiple downstream adaptor proteins and signaling molecules. nih.govaacrjournals.org

Regulation of Downstream Signaling Molecules (e.g., Gab-1, PLC-γ, FAK, Akt, STAT3, ERK)

The activated c-Met receptor typically recruits and phosphorylates a range of substrate and adaptor proteins, including Gab-1, which in turn activate multiple downstream signaling pathways. nih.govaacrjournals.org Treatment with this compound has been shown to inhibit the phosphorylation of these key downstream mediators. acs.orgselleckchem.combertin-bioreagent.com

Specifically, the compound has been observed to suppress the phosphorylation of:

Gab-1 (GRB2-associated-binding protein 1): A crucial docking protein that, upon phosphorylation by c-Met, recruits other signaling molecules. nih.govselleckchem.comaacrjournals.org

PLC-γ (Phospholipase C-gamma): An enzyme that, when activated, leads to the generation of second messengers involved in cell signaling. acs.orgaacrjournals.org

FAK (Focal Adhesion Kinase): A non-receptor tyrosine kinase involved in cell adhesion and migration. acs.orgselleckchem.com

Akt (Protein Kinase B): A key serine/threonine kinase that plays a central role in cell survival and proliferation. acs.orgselleckchem.comaacrjournals.org

STAT3 (Signal Transducer and Activator of Transcription 3): A transcription factor that, upon activation, translocates to the nucleus to regulate gene expression related to cell growth and survival. acs.orgselleckchem.com

ERK (Extracellular signal-Regulated Kinase): A member of the MAPK (mitogen-activated protein kinase) pathway, which is critical for cell proliferation and differentiation. acs.orgselleckchem.comaacrjournals.org

The inhibition of the phosphorylation of these molecules demonstrates the comprehensive blockade of c-Met-driven signaling by this compound.

Interplay with Phosphatidylinositol 3-kinase-AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a major downstream effector of c-Met and is crucial for cell survival. aacrjournals.org The activation of c-Met leads to the recruitment and activation of PI3K, which in turn phosphorylates and activates Akt. aacrjournals.org By inhibiting c-Met phosphorylation, this compound effectively suppresses the activation of the PI3K/Akt pathway. nih.govaacrjournals.org This disruption of PI3K/Akt signaling is a key mechanism through which the compound exerts its anti-proliferative and pro-apoptotic effects. nih.govaacrjournals.org The combination of this compound with agents that induce the expression of PTEN, a negative regulator of the PI3K/Akt pathway, has been shown to result in an augmented anti-tumor effect, further highlighting the importance of this pathway in the compound's mechanism of action. nih.gov

Induction of Specific Cellular Processes

The modulation of the aforementioned signaling pathways by this compound culminates in the induction of specific cellular processes, most notably affecting cell differentiation and proliferation.

Influence on Cell Differentiation and Proliferation

Cell Proliferation: this compound has a significant inhibitory effect on the proliferation of cancer cells that are dependent on c-Met signaling. nih.govselleckchem.com The compound has been shown to block HGF- and c-Met-dependent cell proliferation with IC50 values ranging from 18-42 nM. selleckchem.com This anti-proliferative effect is a direct consequence of the inhibition of key signaling pathways that control cell cycle progression and survival, such as the PI3K/Akt and MAPK/ERK pathways. nih.govaacrjournals.org In some cell lines, inhibition of c-Met by this compound has been shown to induce G1 cell cycle arrest. selleckchem.com Furthermore, at effective concentrations, the compound can induce apoptosis (programmed cell death) in cancer cells. acs.orgselleckchem.commedchemexpress.com

Promotion of Endothelialization and Inhibition of Neointima Formation

There is currently no published research to support or refute the activity of this compound in promoting the growth of endothelial cells (endothelialization) or in preventing the thickening of the inner layer of blood vessels (neointima formation) following injury. The potential for this compound to influence vascular repair and remodeling remains an open area for investigation.

Effects on Cell Migration and Invasion

The impact of this compound on the directed movement of cells (cell migration) and their ability to penetrate biological barriers (cell invasion) has not been documented in scientific studies. These processes are fundamental to various biological phenomena, including wound healing and cancer metastasis, but the specific role of this compound is yet to be determined.

Photoactivation and its Implications for Biological Activity

There is no available information on the photoactivatable properties of this compound. Consequently, its potential for use in photodynamic therapy or other applications requiring light-induced biological activity remains unknown.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 3-(2,6-dichlorobenzoyl)-1H-pyrrole at a molecular level. These calculations offer a detailed picture of the molecule's electronic structure and its inherent reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For pyrrole (B145914) derivatives, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized for structural validation and to analyze vibrational frequencies. researchgate.netmdpi.com These studies help in confirming the synthesized structures and understanding their stability. researchgate.net For instance, in related dichlorophenyl derivatives, DFT has been used to optimize molecular geometries and compare them with experimental X-ray diffraction data, showing good agreement. mdpi.comnih.gov The method is also applied to study various isomers and conformers to determine their relative stabilities. semanticscholar.orgspringerprofessional.debohrium.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. semanticscholar.org FMO analysis of pyrrole derivatives and related compounds helps in understanding intramolecular charge transfer (ICT) processes, which are crucial for their application in areas like chemosensors and nonlinear optics. springerprofessional.descilit.com For example, studies on similar structures have shown that the HOMO and LUMO energy values can be used to calculate global reactivity descriptors. semanticscholar.org The HOMO-LUMO gap can also provide insights into the electronic absorption and emission properties of the molecule. scilit.com

| Compound Family | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyrrole-isoxazole derivatives | Varies | Varies | Characterized by ICT |

| Dichloro-nitro chalcone (B49325) isomers | Varies | Varies | Smallest gap for anti-(3,4) isomer |

| Spiro-pyrrolidine derivative | - | - | -3.4869 |

This table presents representative data for related compound families to illustrate the application of FMO analysis. Specific values for this compound would require a dedicated computational study.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. In related dichlorobenzyl derivatives, MEP analysis has been used to identify these reactive sites. nih.gov For instance, in a similar pyridazinone structure, the MEP surface helped in understanding the intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. youtube.comwisc.edu It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density. wisc.edu This analysis can reveal the stability of a molecule arising from these interactions, such as the delocalization of a lone pair into an antibonding orbital. wisc.edu For example, in methylamine, NBO analysis shows the stabilization energy from the interaction between the nitrogen lone pair and the antiperiplanar C-H antibond. wisc.edu Such analyses are crucial for understanding the subtle electronic effects that govern a molecule's structure and reactivity. youtube.com

Chemical Shift Analysis and Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation, and computational methods can aid in the interpretation of NMR spectra. pdx.eduucl.ac.ukmdpi.com Theoretical calculations of chemical shifts can be compared with experimental data to validate the proposed structure of a compound. modgraph.co.ukepfl.ch For complex molecules, computational models can help in assigning the signals in ¹H and ¹³C NMR spectra. mdpi.commodgraph.co.uk Discrepancies between calculated and experimental shifts can point to specific structural features or intermolecular interactions in solution. mdpi.com

Molecular Modeling and Simulation Techniques in Drug Design

The pyrrole nucleus is a significant scaffold in medicinal chemistry, appearing in numerous bioactive compounds. nih.gov Molecular modeling and simulation techniques are indispensable tools in the design and development of new drugs based on the this compound framework.

Molecular Docking Studies for Ligand-Protein Interactions and Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose.

While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, the general methodology allows for the prediction of key interactions. For instance, a hypothetical docking study of this compound into a kinase binding site would likely reveal hydrogen bonding opportunities with the pyrrole N-H group and the carbonyl oxygen. The dichlorobenzoyl moiety would be expected to form hydrophobic and van der Waals interactions within a corresponding pocket of the protein. The binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), provides a quantitative measure of the strength of this interaction. A more negative score typically indicates a stronger predicted binding affinity.

Molecular Dynamics Simulations to Assess Binding Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations offer a more dynamic and detailed view of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of the protein and the ligand, as well as the stability of their interaction.

For a complex involving this compound, an MD simulation would track the atomic movements over a set period, typically nanoseconds to microseconds. The stability of the binding is assessed by analyzing the root-mean-square deviation (RMSD) of the ligand from its initial docked pose. A stable binding is characterized by a low and fluctuating RMSD, indicating that the ligand remains within the binding pocket. Furthermore, these simulations can reveal crucial conformational changes in the protein upon ligand binding, which can be essential for its biological function. The interactions observed in docking, such as hydrogen bonds, can be monitored throughout the simulation to determine their persistence and strength.

Configurational Entropy Calculations in Ligand Binding

Calculating this entropic penalty is computationally intensive. Methods such as Mining Minima and quasiharmonic analysis can be employed to estimate the loss of configurational entropy. These calculations consider the reduction in the number of accessible rotational and translational states of the ligand, as well as the narrowing of its vibrational energy wells upon binding. For a molecule with rotatable bonds, such as the one connecting the pyrrole and benzoyl rings in this compound, the restriction of these rotations upon binding contributes significantly to the entropic penalty. Understanding this contribution is vital for the rational design of more potent inhibitors, as pre-organizing a ligand into its bound conformation can minimize this entropic loss and improve binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are invaluable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.